2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Overview
Description
2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the CAS Number: 1220020-46-1 . Its molecular formula is C10H24Cl2N2O and it has a molecular weight of 259.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H . This indicates the presence of a piperidinyl group, an ethyl group, and a methyl group attached to an amino group in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
- The compound, when subjected to dehydrogenation with Hg(II)-EDTA, forms an iminium function involving the tertiary α-carbon atom of the piperidine ring. This leads to the formation of diastereomeric mixtures of oxazolidines and hydroxy-enamine species, which can undergo further reactions such as cycloaddition, showcasing the compound's reactivity and potential in synthesizing complex chemical structures (Möhrle & Berkenkemper, 2007).
Biological Activities and Therapeutic Potential
Antitumor Activity :
- The compound has been involved in the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, which demonstrated effects on tumor DNA methylation processes in vitro, indicating potential therapeutic uses in cancer treatment (Hakobyan et al., 2020).
Antimicrobial Activity :
- A series of new compounds synthesized from the chemical reactions involving the compound showed antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents (Faty et al., 2010).
Synthesis of Complex Chemical Structures
- The compound is involved in the synthesis of complex structures like oxazolidines and dihydropyrrol-2-ones. These chemical reactions showcase the versatility of the compound in creating a wide range of chemical structures, which could be valuable in different scientific research fields (Zarei & Sajadikhah, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[methyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNOBHSFUEXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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